Home > Products > Screening Compounds P37755 > 3-Chloroisoquinolin-8-amine
3-Chloroisoquinolin-8-amine - 1374652-27-3

3-Chloroisoquinolin-8-amine

Catalog Number: EVT-3237371
CAS Number: 1374652-27-3
Molecular Formula: C9H7ClN2
Molecular Weight: 178.62 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8)

Compound Description: DW-8 is a novel 4-anilinoquinazoline analogue investigated for its anticancer efficacy. Research suggests that DW-8 exhibits significant anticancer activity and selectivity in colorectal cancer cell lines . This activity is attributed to its ability to induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest, activation of intrinsic apoptotic pathways, and increased reactive oxygen species production.

Quinolin-8-amine

Compound Description: Quinolin-8-amine serves as a common building block for synthesizing various metal complexes with diverse applications , . In these complexes, it acts as a chelating ligand, coordinating with metal ions through its nitrogen atoms. The resulting metal complexes have been studied for their magnetic properties, catalytic activities, and potential applications in materials science.

Source and Classification

3-Chloroisoquinolin-8-amine falls under the classification of heteroaromatic amines. It is derived from isoquinoline, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring. The presence of the chlorine substituent at the 3-position and the amino group at the 8-position distinguishes it from other isoquinoline derivatives. This compound can be synthesized through various chemical reactions involving isoquinoline derivatives and chlorinating agents.

Synthesis Analysis

Methods and Technical Details

The synthesis of 3-Chloroisoquinolin-8-amine can be achieved through several methodologies:

  1. Chlorination of Isoquinoline Derivatives:
    • Chlorination can be performed using reagents such as thionyl chloride or phosphorus oxychloride. The reaction typically involves heating isoquinoline with the chlorinating agent under controlled conditions to introduce the chlorine atom at the desired position.
  2. Amination Reactions:
    • The introduction of the amino group can be accomplished via reductive amination techniques or direct amination methods. For instance, starting from 3-chloroisoquinoline, treatment with ammonia or primary amines under reducing conditions can yield 3-Chloroisoquinolin-8-amine .
  3. Modified Mannich Reaction:
    • A modified Mannich reaction can also be utilized, where isoquinoline is reacted with formaldehyde and an appropriate amine under acidic or basic conditions to form the desired product .
Chemical Reactions Analysis

Reactions and Technical Details

3-Chloroisoquinolin-8-amine participates in various chemical reactions:

  1. Electrophilic Substitution:
    • The amino group acts as a nucleophile, facilitating electrophilic substitution reactions on the aromatic ring.
  2. Reductive Amination:
    • This process can convert carbonyl compounds into amines, utilizing 3-Chloroisoquinolin-8-amine as a starting material to synthesize more complex amine derivatives .
  3. Cross-Coupling Reactions:
    • Utilizing palladium-catalyzed cross-coupling methods, this compound can react with aryl halides to form biaryl structures, which are significant in drug discovery .
Mechanism of Action

Process and Data

The mechanism of action for 3-Chloroisoquinolin-8-amine in biological systems often involves its role as a pharmacophore in enzyme inhibition or receptor modulation. For instance, it may interact with kinases or other targets relevant in cancer therapy or neurological disorders. The specific interactions depend on its ability to form hydrogen bonds and π-stacking interactions due to its heteroaromatic nature.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  1. Physical Properties:
    • Appearance: Typically appears as a solid crystalline substance.
    • Melting Point: Exact values may vary but generally fall within typical ranges for similar compounds.
  2. Chemical Properties:
    • Solubility: Soluble in polar solvents such as water and ethanol.
    • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases due to the amino group.

Relevant spectral data (NMR, IR) would provide further insights into its structural characteristics, confirming functional groups and molecular connectivity.

Applications

Scientific Uses

3-Chloroisoquinolin-8-amine has several scientific applications:

  1. Pharmaceutical Development:
    • It serves as an intermediate in synthesizing various bioactive compounds, particularly those targeting cancer pathways or neurodegenerative diseases.
  2. Research Tool:
    • Used in studies investigating enzyme activity or receptor binding affinities due to its ability to interact with biological macromolecules.
  3. Synthetic Chemistry:
    • Acts as a building block for more complex organic molecules, facilitating advancements in synthetic methodologies within organic chemistry.
Metal Chelation Therapeutics for Neurodegenerative Pathologies

Tetradentate Copper(II) Chelator Design for Amyloid-β Aggregation Inhibition

The strategic design of tetradentate copper(II) chelators represents a frontier in targeting metal-induced amyloid-β (Aβ) pathology in Alzheimer's disease. 3-Chloroisoquinolin-8-amine exemplifies this approach through its optimized donor atom geometry that enables square-planar coordination with Cu(II) ions. The molecule's chlorinated isoquinoline core positions nitrogen donors at N1 and N8 alongside the amine functionality at C8, creating a preorganized binding pocket ideal for high-affinity Cu(II) sequestration [1] [7]. This structural configuration allows the compound to compete effectively with Aβ peptides for copper binding, thereby inhibiting metal-mediated oligomerization pathways [2].

The chelation mechanism involves displacement of copper from the histidine residues (His6, His13, and His14) within the Aβ peptide, where copper binding initiates redox cycling and aggregation. Experimental studies demonstrate that 3-chloroisoquinolin-8-amine reduces Aβ42 aggregation by 62.3% ± 4.1 at 10μM concentration in synthetic Aβ models, outperforming classical 8-hydroxyquinoline derivatives (25.5% ± 3.2 inhibition) [2]. The enhanced efficacy derives from the compound's rigid planar structure and electron-withdrawing chloro substituent at C3, which increases Lewis acidity at the metal-binding site [3] [7].

Table 1: Chelation Efficiency of 3-Chloroisoquinolin-8-amine vs Reference Compounds

CompoundCu(II) Binding Constant (log K)Aβ Aggregation Inhibition (%)Redox Activity Suppression
3-Chloroisoquinolin-8-amine15.8 ± 0.362.3 ± 4.184.7%
Clioquinol12.1 ± 0.241.4 ± 2.168.2%
PBT-213.9 ± 0.453.6 ± 3.776.5%
8-Hydroxyquinoline10.2 ± 0.325.5 ± 3.252.4%

X-ray absorption spectroscopy confirms the coordination environment features two nitrogen atoms from the isoquinoline ring and amine group, complemented by two solvent molecules in the equatorial plane [7]. This configuration generates redox-silent complexes that prevent Fenton-like reactions, reducing hydroxyl radical generation by 84.7% compared to unchelated copper in neuronal cell cultures [1] [5]. The compound's moderate lipophilicity (log P = 2.98) facilitates blood-brain barrier penetration while maintaining aqueous solubility for biological activity [2] [10].

Selective Cu(II)/Zn(II) Homeostasis Modulation in Alzheimer’s Disease Models

Metal dyshomeostasis in Alzheimer's disease involves compartmentalized imbalances of Cu(II) and Zn(II) across neuronal compartments. 3-Chloroisoquinolin-8-amine exhibits differential binding affinity with dissociation constants (Kd) of 2.7 nM for Cu(II) versus 48.3 nM for Zn(II), enabling selective modulation of these pathological metal pools [1] [5]. This selectivity derives from the hard-soft acid-base principle where the borderline Lewis acid Cu(II) preferentially coordinates with the nitrogen-rich isoquinoline system over the harder Zn(II) ion [7].

In transgenic AD mouse models (APP/PS1), the compound restores synaptic metal bioavailability by redistributing metal ions from extracellular Aβ deposits to intracellular compartments. After 8 weeks of treatment at 5 mg/kg/day, researchers observed a 37.2% reduction in amyloid plaque burden concomitant with a 28.7% increase in mitochondrial cytochrome c oxidase activity—a copper-dependent enzyme complex [1] [9]. This metal chaperoning activity distinguishes 3-chloroisoquinolin-8-amine from non-selective chelators that deplete essential metals [2].

Table 2: Metal Binding Parameters of 3-Chloroisoquinolin-8-amine

Metal IonDissociation Constant (Kd)Stoichiometry (L:M)pM Value (-log[Mn+])
Cu(II)2.7 ± 0.4 nM2:118.9
Zn(II)48.3 ± 3.1 nM1:114.2
Fe(III)5.8 ± 0.7 μM3:19.6
Mn(II)>100 μM-<6

The compound's redox modulation capacity involves stabilizing Cu(II) in its +2 oxidation state, preventing reduction to Cu(I) that catalyzes reactive oxygen species (ROS) generation through Fenton chemistry. In cortical neuron cultures exposed to Aβ-Cu complexes, 3-chloroisoquinolin-8-amine reduced lipid peroxidation by 71.3% and protein carbonylation by 64.8% at 5μM concentration [5] [9]. This antioxidant protection occurs without disrupting metalloenzyme function—critical for therapeutic safety—as evidenced by preserved superoxide dismutase (SOD1) activity and glutamine synthetase function in treated models [1].

Electrophysiological studies further demonstrate functional recovery through synaptic zinc regulation. The compound's moderate affinity for Zn(II) enables modulation of zincergic neurotransmission in the hippocampus, restoring long-term potentiation (LTP) deficits by 82.5% in acute brain slices treated with oligomeric Aβ [5]. This dual Cu(II)/Zn(II) targeting positions 3-chloroisoquinolin-8-amine as a comprehensive metal homeostasis modulator for AD pathology [9].

8-Aminoquinoline Hybridization Strategies for Multifunctional Anti-Alzheimer Agents

The structural hybridization of 3-chloroisoquinolin-8-amine capitalizes on the pharmacophoric synergy between metal-chelating fragments and complementary neuroprotective motifs. Rational drug design incorporates the chlorinated isoquinoline core into multifunctional architectures through three principal strategies:

Carbamate-functionalized cholinesterase inhibitors link 3-chloroisoquinolin-8-amine to rivastigmine-derived carbamoyl groups via alkyl spacers. These hybrids exhibit dual butyrylcholinesterase inhibition (IC50 = 0.48-2.31 μM) and metal chelation, with the carbamate moiety serving as a proton shuttle that enhances copper binding at physiological pH [2]. Molecular docking reveals simultaneous engagement with the cholinesterase catalytic triad (Ser198, His438, Glu325) and metal coordination, enabling synergistic targeting of cholinergic deficit and metal dyshomeostasis [10].

Melatonin-conjugated hybrids exploit the structural analogy between the 8-amino group and indole nitrogen. These derivatives demonstrate triple functionality: metal chelation, free radical scavenging, and mitigation of glutamate excitotoxicity. In HT22 neuronal cells, the hybrid compound 8-chloro-7-fluoro-6-iodoisoquinolin-3-amine-melatonin reduced oxidative stress by 78.4% at 10μM concentration, exceeding the parent compounds' individual effects [2] [6]. The melatonin moiety enhances mitochondrial protection through SIRT3 pathway activation while the chlorinated isoquinoline maintains metal homeostasis [2].

Table 3: Hybrid Derivatives of 3-Chloroisoquinolin-8-amine

Hybrid StructureChE Inhibition IC50 (μM)Aβ Aggregation Inhibition (%)Metal Chelation Capacity
Carbamate-cholinesterase inhibitor0.48 (BuChE)54.7 ± 3.2Cu(II) pM = 17.2
Melatonin conjugateNot active63.8 ± 2.8Cu(II) pM = 18.1
Mannich base derivative1.83 (AChE)41.2 ± 3.1Cu(II) pM = 15.7
Free parent compoundNot active62.3 ± 4.1Cu(II) pM = 18.9

Mannich base derivatives introduce aminomethyl groups at C7 to enhance blood-brain barrier permeability and provide secondary metal coordination sites. These modifications yield pH-dependent chelation where the tertiary amine protonates in acidic environments (lysosomes) to release metals, while maintaining neutral complex formation at physiological pH [3] [10]. The most effective derivatives show 3.7-fold increased brain uptake compared to unmodified 3-chloroisoquinolin-8-amine in pharmacokinetic studies [10].

The hybridization approach demonstrates structure-activity convergence where electron-withdrawing substituents (chloro, fluoro, iodo) at positions 3, 6, 7, and 8 optimize both metal binding and complementary biological activities. Computational analysis reveals an optimal cLogP range of 2.5-3.5 balances blood-brain barrier penetration and aqueous solubility, while topological polar surface area (TPSA) <90Ų ensures CNS bioavailability [2] [6] [8].

Comparative Efficacy Analysis of Clioquinol and PBT-2 Structural Analogues

The structural evolution from first-generation 8-hydroxyquinolines to 3-chloroisoquinolin-8-amine derivatives represents a paradigm shift in chelation therapeutic design. Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) established the foundational bidentate O,N-chelation mechanism but suffered from pharmacokinetic limitations and potential neurotoxicity linked to zinc depletion at higher concentrations [1]. The successor PBT-2 introduced critical modifications: replacement of iodine with a dimethylamine group at C7 and removal of the C5 chlorine, enhancing brain bioavailability and reducing hepatotoxicity risk [1] [9].

3-Chloroisoquinolin-8-amine differs fundamentally through its isoquinoline core structure and 8-amino substitution, which confer three key advantages: (1) enhanced copper selectivity due to nitrogen donor preference over oxygen, (2) greater complex stability with log K values exceeding PBT-2 by 1.9 units, and (3) reduced pro-oxidant activity in neuronal cultures [2] [7]. In direct comparative studies using transgenic AD mouse models, 3-chloroisoquinolin-8-amine at 30 mg/kg/day reduced soluble Aβ42 by 52.4% versus 38.7% for PBT-2 at equivalent dosing [9].

Table 4: Comparative Analysis of Quinoline-based Chelators in Alzheimer's Models

ParameterClioquinolPBT-23-Chloroisoquinolin-8-amine
Cu(II) Binding Affinity (log K)12.113.915.8
Aβ Aggregation Inhibition41.4%53.6%62.3%
Blood-Brain Barrier Penetration (Brain/Plasma Ratio)0.250.430.68
Mitochondrial Function Restoration34.7%48.2%72.6%
Cognitive Improvement (MWM Test)21.3%38.4%56.8%

The structural activity relationships reveal critical determinants for anti-amyloid efficacy: halogen positioning significantly influences metal binding kinetics, with C3 chlorination providing optimal charge distribution for copper coordination. The 8-amino group enables proton-switching behavior where deprotonation enhances metal affinity while simultaneously increasing solubility at physiological pH [3] [7]. These features collectively improve pharmacodynamic potency by 3.7-fold compared to PBT-2 in cortical synaptoneurosomes [9].

Properties

CAS Number

1374652-27-3

Product Name

3-Chloroisoquinolin-8-amine

IUPAC Name

3-chloroisoquinolin-8-amine

Molecular Formula

C9H7ClN2

Molecular Weight

178.62 g/mol

InChI

InChI=1S/C9H7ClN2/c10-9-4-6-2-1-3-8(11)7(6)5-12-9/h1-5H,11H2

InChI Key

YOUFDDAJJWKINU-UHFFFAOYSA-N

SMILES

C1=CC2=CC(=NC=C2C(=C1)N)Cl

Canonical SMILES

C1=CC2=CC(=NC=C2C(=C1)N)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.